molecular formula C12H9ClO3 B050015 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid CAS No. 111787-89-4

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid

Cat. No. B050015
M. Wt: 236.65 g/mol
InChI Key: HUQOLZUHGMRQFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid and its derivatives involves multiple steps, including alkaline hydrolysis, aminomethylation, and reactions with carboxylic acid hydrazides. These processes yield various compounds with potential pharmacological activities (Zabska et al., 1989); (E. N. Koz’minykh, V. Goncharov, V. O. Koz’minykh, 2007).

Molecular Structure Analysis

The molecular structure of derivatives of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid has been determined by various spectroscopic techniques and X-ray crystallography, revealing complex conformations and intermolecular interactions (Isuru R. Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid and its derivatives include halolactonization-hydroxylation and reactions with ammonia to yield various pharmacologically active compounds. These reactions demonstrate the compound's reactivity and potential for derivatization (Shengming Ma et al., 2004).

Physical Properties Analysis

The physical properties of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid derivatives are characterized by their crystal structures, which are influenced by hydrogen bonding and other weak intermolecular interactions. These properties are crucial for understanding the compound's stability and behavior in different environments (Zhao et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid and its derivatives, such as reactivity and interaction with various reagents, underscore their potential in synthetic chemistry and pharmacology. Their ability to undergo diverse reactions makes them valuable for further study and application in developing new compounds (C. Corral, J. Lissavetzky, 1984).

Scientific Research Applications

  • Antiviral Activity

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives, which are structurally similar to your compound, have been found to possess various biological activities, including antiviral properties .
    • Method : The synthesis of these derivatives often involves esterification, hydrazination, salt formation, and cyclization .
    • Results : Certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
  • Antimicrobial Activity

    • Field : Pharmaceutical Sciences
    • Application : Some derivatives of 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid have shown antimicrobial activity against Gram-positive bacterial strains .
    • Method : The synthesis of these derivatives often involves the incorporation of sulfonamides into 1,3,4-thiadiazole rings .
    • Results : The title compound bearing a heterocyclic ring substituent in the sulfonamide part displayed reasonably good activity .
  • Anti-inflammatory Activity

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives, which are structurally similar to your compound, have been found to possess various biological activities, including anti-inflammatory properties .
    • Method : The synthesis of these derivatives often involves esterification, hydrazination, salt formation, and cyclization .
    • Results : Certain derivatives have shown inhibitory activity against inflammation .
  • Antimalarial Activity

    • Field : Pharmaceutical Sciences
    • Application : Some hydrazine-coupled pyrazole derivatives, which are structurally similar to your compound, have shown antimalarial activity .
    • Method : The synthesis of these derivatives often involves the incorporation of hydrazine into pyrazole rings .
    • Results : The target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
  • Anticancer Activity

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives, which are structurally similar to your compound, have been found to possess various biological activities, including anticancer properties .
    • Method : The synthesis of these derivatives often involves esterification, hydrazination, salt formation, and cyclization .
    • Results : Certain derivatives have shown inhibitory activity against various types of cancer .
  • Antidiabetic Activity

    • Field : Pharmaceutical Sciences
    • Application : Some indole derivatives have shown antidiabetic activity .
    • Method : The synthesis of these derivatives often involves esterification, hydrazination, salt formation, and cyclization .
    • Results : Certain derivatives have shown inhibitory activity against diabetes .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For instance, 4-Chlorophenylacetic acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, to wash thoroughly after handling, and to wear protective equipment .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. For instance, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQOLZUHGMRQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372455
Record name 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid

CAS RN

111787-89-4
Record name 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Bartroli, E Turmo, M Algueró… - Journal of medicinal …, 1998 - ACS Publications
A series of 92 azole antifungals containing an amido alcohol unit was synthesized. The nature and substitution of the amide portion was systematically modified in search of improved …
Number of citations: 66 pubs.acs.org

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